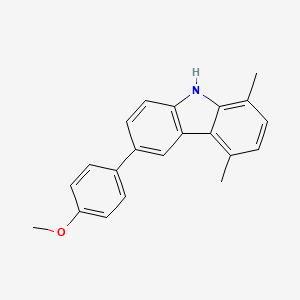
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is a carbazole derivative. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring . The methoxyphenyl and dimethyl groups suggest that this compound may have unique properties compared to other carbazole derivatives.
Synthesis Analysis
While the specific synthesis process for “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is not available, carbazole derivatives are often synthesized through multi-step processes involving coupling reactions .
Molecular Structure Analysis
The molecular structure of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using a combination of experimental techniques and computational methods .
科学的研究の応用
Antitumor Properties
Research has highlighted the synthesis and evaluation of various carbazole derivatives, including those structurally related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," for their promising antitumor properties. A study by Jasztold-Howorko et al. (1994) demonstrated the high cytotoxicity of 9-hydroxylated compounds against cultured cells, indicating significant potential for cancer treatment. Another investigation by Guillonneau et al. (1999) synthesized analogues of antitumor drugs modified at the 9, 10, or 11 position of a similar compound, showing improved therapeutic indices in leukemia and melanoma models.
Photophysical Characterization
The solution phase photophysics of carbazole derivatives was explored by Ghosh et al. (2013), who synthesized two new fluorophores from derivatives of tetrahydro-1H-carbazol-1-one. Their study revealed these compounds' sensitivity to solvent polarity, showcasing their potential in photophysical applications.
Antimicrobial Activity
Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, including structures related to the compound of interest, demonstrating significant antimicrobial activities against several strains of microbes. This highlights the compound's potential use in developing new antimicrobial agents (Noolvi et al., 2016).
Electrochromic Properties
The electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including derivatives related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," have been investigated. These studies, such as the one by Hsiao and Hsueh (2015), focus on the synthesis of soluble and well-defined copolymers showing high redox-activity and strong color changes upon electro-oxidation, suitable for electrochromic applications.
Solar Cell Applications
Degbia et al. (2014) synthesized new organic hole transporting materials based on 3,6-disubstituted 9H-carbazole-3,6-diamine derivatives, demonstrating their effectiveness in solid-state dye-sensitized solar cells. The introduction of methoxy groups improved the photovoltaic conversion efficiency, indicating the utility of such compounds in enhancing solar cell performance (Degbia et al., 2014).
将来の方向性
特性
IUPAC Name |
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYHWJMJXFGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

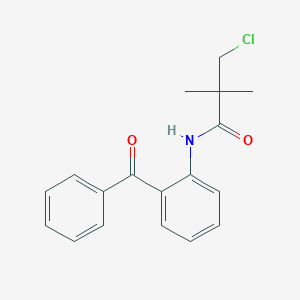
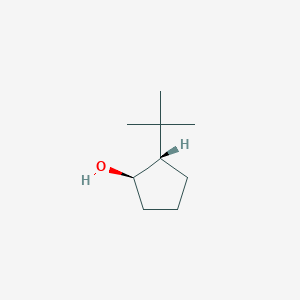
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)
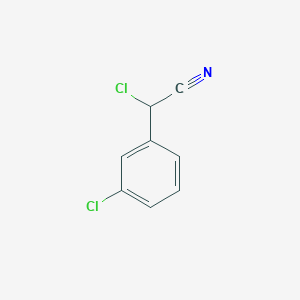
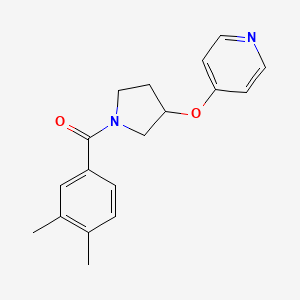
![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)
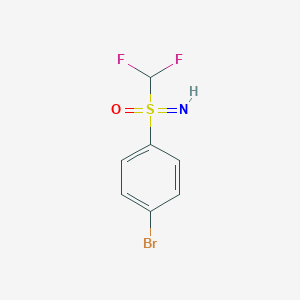


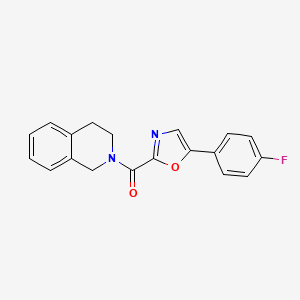
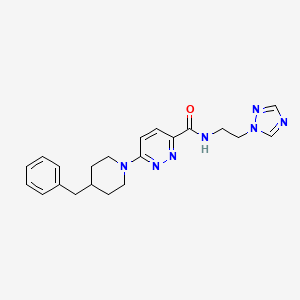
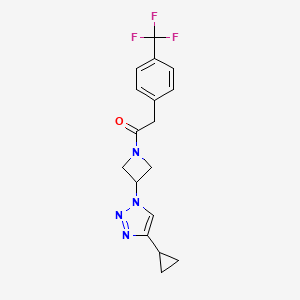
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)